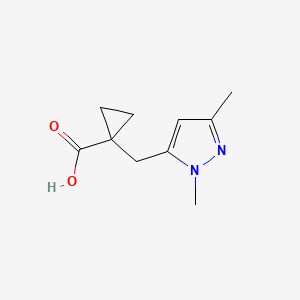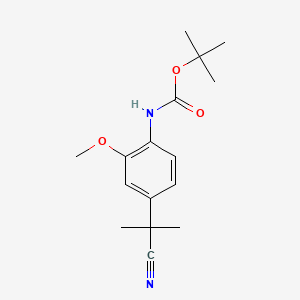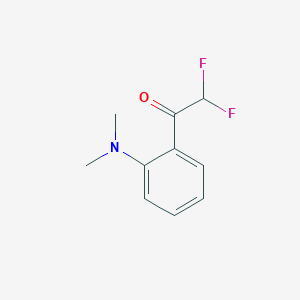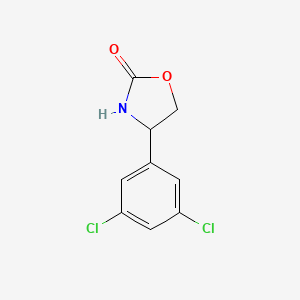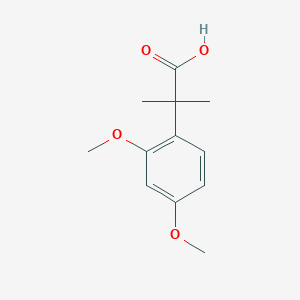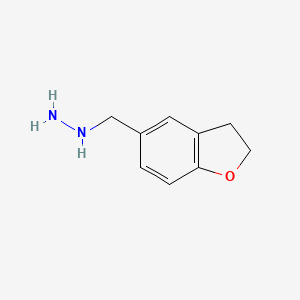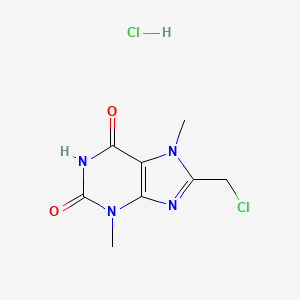
4-Methyl-2-oxoheptanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2-oxoheptanoic acid: is an organic compound that belongs to the class of oxo acids It is characterized by the presence of a keto group (C=O) at the second carbon atom and a methyl group at the fourth carbon atom of the heptanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-oxoheptanoic acid can be achieved through several methods. One common approach involves the oxidation of 4-Methyl-2-heptanol using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The reaction typically takes place under acidic conditions to facilitate the formation of the keto group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic oxidation of 4-Methyl-2-heptanol using metal catalysts such as platinum or palladium. This method offers higher efficiency and yield, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 4-Methyl-2-oxoheptanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 4-Methyl-2-heptanol.
Substitution: The keto group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a suitable catalyst.
Major Products:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: 4-Methyl-2-heptanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 4-Methyl-2-oxoheptanoic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new chemical reactions and methodologies.
Biology: In biological research, this compound is studied for its role in metabolic pathways. It is a metabolite that can be used to investigate the biochemical processes involving keto acids and their derivatives.
Medicine: The compound has potential applications in medicine, particularly in the development of pharmaceuticals. Its derivatives may exhibit biological activity and can be explored for therapeutic purposes.
Industry: In the industrial sector, this compound is used in the production of flavors and fragrances. Its unique chemical properties make it a valuable ingredient in the formulation of various products.
Mecanismo De Acción
The mechanism of action of 4-Methyl-2-oxoheptanoic acid involves its interaction with specific molecular targets and pathways. The keto group in the compound can participate in various biochemical reactions, including:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity.
Signal Transduction: It can modulate signal transduction pathways by interacting with receptors or other signaling molecules.
Metabolic Regulation: As a metabolite, this compound can influence metabolic pathways, affecting the production and utilization of energy in cells.
Comparación Con Compuestos Similares
4-Methyl-2-oxopentanoic acid: A shorter-chain analog with similar chemical properties.
4-Methyl-2-oxohexanoic acid: Another analog with one less carbon atom in the chain.
4-Methyl-2-oxooctanoic acid: A longer-chain analog with one more carbon atom in the chain.
Uniqueness: 4-Methyl-2-oxoheptanoic acid is unique due to its specific chain length and the position of the methyl and keto groups. This structural arrangement imparts distinct chemical and physical properties, making it suitable for specific applications that other analogs may not fulfill.
Propiedades
Número CAS |
115345-75-0 |
|---|---|
Fórmula molecular |
C8H14O3 |
Peso molecular |
158.19 g/mol |
Nombre IUPAC |
4-methyl-2-oxoheptanoic acid |
InChI |
InChI=1S/C8H14O3/c1-3-4-6(2)5-7(9)8(10)11/h6H,3-5H2,1-2H3,(H,10,11) |
Clave InChI |
WCMDPNIHHKVMQY-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)CC(=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






